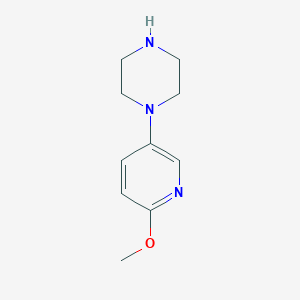

1-(6-甲氧基吡啶-3-基)哌嗪

描述

The compound 1-(6-Methoxypyridin-3-yl)piperazine is a chemical moiety present in various pharmacologically active compounds. It has been incorporated into a series of aminopyridopyrazinones as inhibitors of phosphodiesterase 5 (PDE5), which are important in the treatment of various cardiovascular and neurological disorders. One such compound has shown excellent potency and selectivity, along with the ability to penetrate the brain, and has entered clinical trials for evaluating its therapeutic potential . Additionally, derivatives of this compound have been designed as inhibitors of HIV-1 reverse transcriptase (RT) and have shown significant in vitro activity against the wild HIV-1 RT strain, with some derivatives also exhibiting anti-HIV activity and a good safety index .

Synthesis Analysis

The synthesis of derivatives containing the 1-(6-Methoxypyridin-3-yl)piperazine moiety involves rational design and ligand-based drug design approaches. Fifteen novel derivatives were synthesized and characterized, with a focus on their potential as HIV-1 RT inhibitors . The synthesis process is not detailed in the provided data, but it is clear that the compounds were successfully synthesized and characterized for further biological evaluation.

Molecular Structure Analysis

While the specific molecular structure analysis of 1-(6-Methoxypyridin-3-yl)piperazine derivatives is not detailed in the provided papers, the NMR study of a related compound with a piperazine moiety indicates the use of advanced spectroscopic techniques for structural elucidation. Techniques such as DEPT, H-H COSY, HMQC, and HMBC were employed to make complete NMR assignments for the dihydrochloride salt of the studied compound . These techniques are crucial for confirming the structure of synthesized compounds and ensuring their purity and identity.

Chemical Reactions Analysis

The provided papers do not explicitly discuss the chemical reactions involving 1-(6-Methoxypyridin-3-yl)piperazine. However, the synthesis of its derivatives for biological evaluation implies that the compound participates in chemical reactions that allow for the formation of various pharmacologically active derivatives. The reactions likely involve the formation of amide, ester, or ether bonds, as these are common in medicinal chemistry for constructing complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(6-Methoxypyridin-3-yl)piperazine derivatives are not directly reported in the provided papers. However, the biological evaluation of these compounds suggests that they have properties conducive to drug-likeness, such as the ability to penetrate the blood-brain barrier, as seen in the PDE5 inhibitor that entered clinical trials . Additionally, the evaluation of anti-HIV activity and cytotoxicity indicates that the derivatives have been optimized for desirable pharmacokinetic and pharmacodynamic properties .

科学研究应用

药理学特性

- 具有结构1-(6-甲氧基吡啶-3-基)哌嗪的化合物展示出显著的药理学特性,包括降低高血压大鼠的血压和具有脑部穿透能力。这种特性使其成为评估中央PDE5抑制的治疗潜力的有希望的候选药物 (Hughes et al., 2010)。

肿瘤学中的诊断和治疗应用

- 类似于σ受体配体的衍生物,包括结构类似于1-(6-甲氧基吡啶-3-基)哌嗪的化合物,已被确定为肿瘤学中治疗和诊断应用的潜在候选药物。这些衍生物由于对受体亚型的选择性亲和力和降低的亲脂性而显示出潜力,使它们适合于肿瘤细胞进入 (Abate et al., 2011)。

癌症研究中的抑制剂

- 1-(6-甲氧基吡啶-3-基)哌嗪的衍生物被发现能够诱导癌细胞凋亡,下调Bcl-2蛋白水平,并导致G2/M细胞周期阻滞。这种化合物还显示出对耐药癌细胞的强效抗生长活性,并在异种移植模型中抑制肿瘤生长,表明其在癌症治疗中的潜在用途 (Lee et al., 2013)。

药物分析

- 在药物分析领域,1-(6-甲氧基吡啶-3-基)哌嗪的衍生物已被用于开发用于测定生物体液和药物制剂中酮康唑水平的离子选择性电极。这突显了它在分析化学中的实用性 (Shamsipur & Jalali, 2000)。

受体的荧光配体

- 合成了含有环境敏感荧光基团的长链衍生物,展示出高受体亲和力和荧光特性。这些化合物对于在细胞研究中可视化受体是有用的 (Lacivita et al., 2009)。

属性

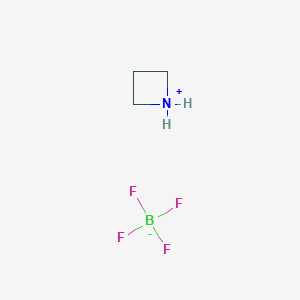

IUPAC Name |

1-(6-methoxypyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-10-3-2-9(8-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSOFYASWRIOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597565 | |

| Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxypyridin-3-YL)piperazine | |

CAS RN |

158399-76-9 | |

| Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

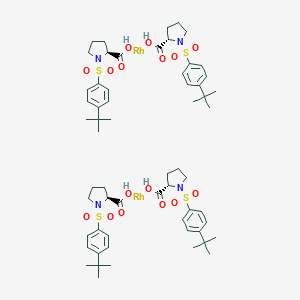

![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)

![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)